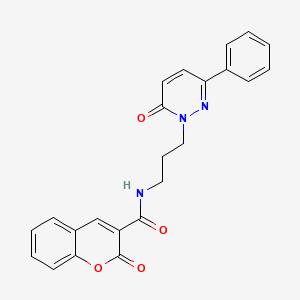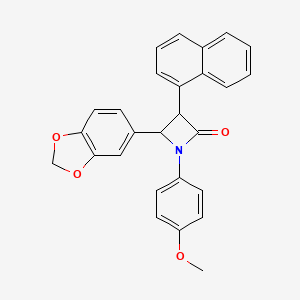
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one” is a complex organic molecule. It contains several functional groups and structural features that are common in organic chemistry, including a benzodioxole group, a methoxyphenyl group, and a naphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, methoxyphenyl, and naphthalene groups would each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and structural features. For example, the benzodioxole and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, while the naphthalene ring might participate in electrophilic aromatic substitution or oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it somewhat soluble in polar solvents, while the large number of aromatic rings might increase its solubility in nonpolar solvents .Scientific Research Applications
Luminescent Lanthanide Complexes
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one and its derivatives have been studied for their role in sensitized emission of luminescent lanthanide complexes. The photophysical properties of these compounds, such as large Stokes shifts in fluorescence spectra, indicate their potential in energy-transfer pathways in luminescent complexes (Kim, Baek, & Kim, 2006).
Fluorescent Properties and Hyperpolarizability
These compounds have been explored for their fluorescent properties and molecular first hyperpolarizability, a measure of nonlinear optical properties. This research provides insights into the potential of these compounds in applications like optical data storage and photonic devices (Abegão et al., 2019).
Synthesis and Characterization of Derivatives
Synthesis, characterization, and exploration of the anticancer and antimicrobial activities of various derivatives of 4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one have been conducted. These studies highlight the versatility and potential therapeutic applications of these compounds (Salahuddin et al., 2014).
Antioxidant and Anticancer Activities
Derivatives of this compound have also been synthesized and evaluated for their antioxidant and anticancer activities. This research provides insights into the potential use of these derivatives in treating various types of cancers (Tumosienė et al., 2020).
Photoinitiators for Free Radical Polymerization
A 1,3-benzodioxole derivative of this compound has been used to develop a novel class of photoinitiators for free radical polymerization, highlighting its potential in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-30-20-12-10-19(11-13-20)28-26(18-9-14-23-24(15-18)32-16-31-23)25(27(28)29)22-8-4-6-17-5-2-3-7-21(17)22/h2-15,25-26H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOKAVQFGKYKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
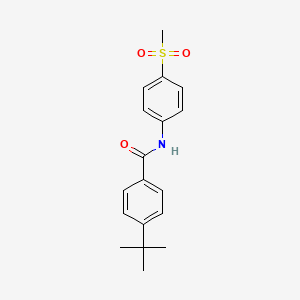
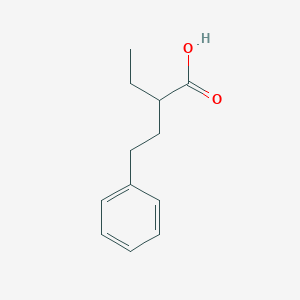
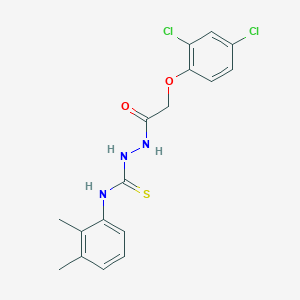
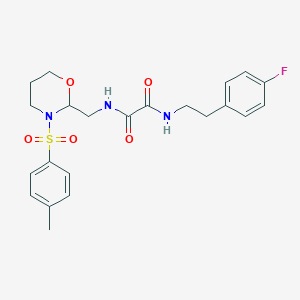
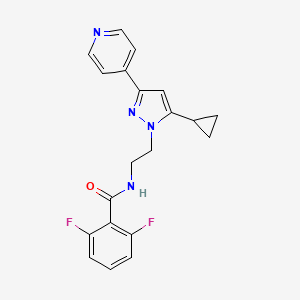
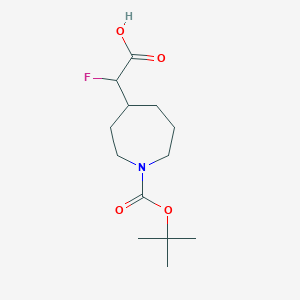
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
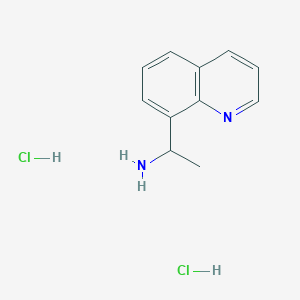
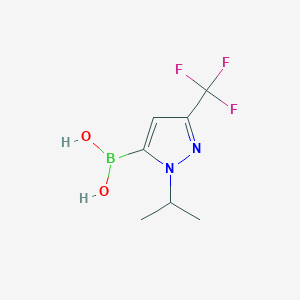
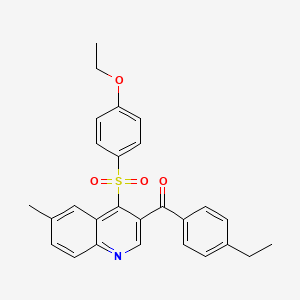
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
